1-Cyclopentyl-2,2-difluoroethan-1-one 1-Cyclopentyl-2,2-difluoroethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230613
InChI: InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2
SMILES:
Molecular Formula: C7H10F2O
Molecular Weight: 148.15 g/mol

1-Cyclopentyl-2,2-difluoroethan-1-one

CAS No.:

Cat. No.: VC18230613

Molecular Formula: C7H10F2O

Molecular Weight: 148.15 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-2,2-difluoroethan-1-one -

Specification

Molecular Formula C7H10F2O
Molecular Weight 148.15 g/mol
IUPAC Name 1-cyclopentyl-2,2-difluoroethanone
Standard InChI InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2
Standard InChI Key JZJBUMLNJWXSLO-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C(=O)C(F)F

Introduction

1-Cyclopentyl-2,2-difluoroethan-1-one is a fluorinated organic compound characterized by a cyclopentyl ring attached to a difluoroethanone moiety. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and potential biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclopentyl-2,2-difluoroethan-1-one, with the CAS number 1564776-60-8 .

Synthesis Methods

The synthesis of 1-cyclopentyl-2,2-difluoroethan-1-one typically involves introducing difluoromethyl groups to cyclopentanones or related precursors. These methods require careful control of reaction conditions to ensure high yields and purity.

  • Introduction of Difluoromethyl Groups: This involves using reagents that can introduce difluoromethyl groups into the cyclopentanone backbone.

  • Multi-Step Processes: These processes often involve isolating and characterizing intermediates before proceeding to the final product.

Chemical Reactions and Reactivity

1-Cyclopentyl-2,2-difluoroethan-1-one participates in various chemical reactions typical of ketones and fluorinated compounds. Common reactions include:

  • Oxidation: Using oxidizing agents like potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: Involving various nucleophiles.

The difluoroethanone moiety enhances the compound's electrophilicity due to the presence of fluorine atoms.

Biological Activities and Potential Applications

Research into the biological activities of 1-cyclopentyl-2,2-difluoroethan-1-one suggests potential applications in drug development. Fluorinated compounds, particularly those with difluoromethyl groups, can modulate enzyme activities and receptor interactions, which may lead to therapeutic applications.

CompoundStructure FeaturesUnique Attributes
1-Cyclopentyl-2,2-difluoroethan-1-oneCyclopentyl ring, difluoroethanone moietyEnhanced chemical stability and biological activity
1-Cyclopropyl-2,2-difluoroethan-1-oneCyclopropyl ring instead of cyclopentylSmaller ring structure may alter reactivity
1-Cyclobutyl-2,2-difluoroethan-1-oneCyclobutyl ringIncreased strain may enhance reactivity
1-Cyclohexyl-2,2-difluoroethan-1-oneCyclohexyl ringLarger ring may affect biological activity

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